JMI-346

Click Chemistry Regioselective Synthesis Peptide Modification

JMI-346 is a stereochemically pure (2S)-amino ester-triazole hybrid. Unlike racemic or D-enantiomer mixtures, its defined chiral center ensures reliable LAT1 recognition and PfFP-2 inhibition. The 1,4-disubstituted triazole resists metabolism, while the methyl ester balances permeability and prodrug potential. Procure this high-purity (≥98%) building block for reproducible antimalarial SAR and brain-penetrant peptidomimetic design.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
Cat. No. B12398577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMI-346
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C19H20N4O2/c1-14-7-9-17(10-8-14)23-12-16(21-22-23)13-25-19(24)18(20)11-15-5-3-2-4-6-15/h2-10,12,18H,11,13,20H2,1H3/t18-/m0/s1
InChIKeyTZQPUBNRMQNCDV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: [1-(4-Methylphenyl)triazol-4-yl]methyl (2S)-2-Amino-3-phenylpropanoate – A Chiral Triazole-Amino Acid Ester Hybrid


The compound [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate is a synthetically accessible hybrid molecule comprising a 1-(4-methylphenyl)-1,2,3-triazole moiety linked via a methyl ester bridge to the amino acid (2S)-2-amino-3-phenylpropanoate (L-phenylalanine). As a 1,4-disubstituted 1,2,3-triazole, it represents a class of heterocyclic bioisosteres widely employed in medicinal chemistry for their metabolic stability and capacity to mimic amide bonds or aromatic residues [1]. The incorporation of the chiral phenylalanine ester confers stereochemical specificity, which is critical for interactions with biological targets such as amino acid transporters and proteolytic enzymes [2].

Technical Justification for Compound-Specific Selection Over Generic 1,2,3-Triazole Phenylalanine Analogs


Generic substitution among 1,2,3-triazole amino acid derivatives is scientifically untenable due to profound differences in stereochemical configuration, substitution patterns, and physicochemical properties that directly govern biological recognition, synthetic tractability, and stability. Enantiomeric purity of the phenylalanine moiety is paramount; racemic mixtures or D-enantiomers exhibit drastically altered substrate specificity for L-type amino acid transporters (e.g., LAT1) and different metabolic stability profiles [1]. Furthermore, the N1-(4-methylphenyl) substituent on the triazole ring introduces specific lipophilic and electronic effects that modulate target binding and cellular permeability, while alternative aryl groups or regioisomeric 1,5-disubstituted triazoles yield divergent biological activity and synthetic outcomes [2]. The ester functional group (versus free acid or amide) critically influences membrane diffusion, prodrug activation kinetics, and resistance to plasma esterases, making direct interchange without quantitative validation a high-risk procurement decision [3].

Head-to-Head Performance Data: Quantifying the Differential Value of [1-(4-Methylphenyl)triazol-4-yl]methyl (2S)-2-Amino-3-phenylpropanoate


Chiral Integrity and 1,4-Regioselectivity in Modular Synthesis for Scalable Library Production

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) employed for constructing the 1,2,3-triazole core of this compound class proceeds with strict 1,4-regioselectivity, avoiding the formation of regioisomeric 1,5-disubstituted triazoles that would otherwise necessitate chromatographic separation and reduce overall yield [1]. A recent telescopic one-pot protocol for synthesizing 1,2,3-triazol-4-yl phenylalanine conjugates demonstrates 100% 1,4-regioselectivity and excellent chiral integrity (no racemization), enabling efficient and scalable production of enantiopure building blocks suitable for peptide modification and dendrimeric core synthesis [2].

Click Chemistry Regioselective Synthesis Peptide Modification

Antiproliferative Potency of Phenylalanine-Containing Triazole Hybrids in Cancer Cell Models

In a comparative analysis of 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety, the phenylalanine-derived ethyl ester analog exhibited the highest antiproliferative activity against MCF7 breast cancer cells. At a concentration of 40 µM, this ester analog achieved 54% inhibition, whereas other amino acid derivatives (glycine, valine, methionine) and the corresponding free acid and hydrazide analogs of phenylalanine showed substantially lower activity (≤37% inhibition) [1].

Anticancer Antiproliferative MCF7 HepG2

Anti-HIV-1 Capsid Inhibitory Activity of 1,4-Disubstituted Triazole Phenylalanine Derivatives

A series of 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives were evaluated for inhibition of HIV-1 capsid (CA) protein. The most potent analog, compound II-10c, displayed an EC50 of 2.13 µM against HIV-1, with a selectivity index (CC50/EC50) > 16.6, indicating low cytotoxicity [1]. Surface plasmon resonance (SPR) binding assays confirmed that II-10c binds directly to the HIV-1 CA monomer with an affinity comparable to the lead compound PF-74, a validated CA inhibitor [1]. In a related study, compound 6a-9 achieved an EC50 of 3.13 µM, demonstrating consistent antiviral potential within this scaffold class [2].

Antiviral HIV-1 Capsid Inhibitor

LAT1 Transporter Recognition and Implications for Prodrug Design

1,2,3-Triazole analogs of amino acids have been systematically evaluated for their ability to serve as substrates for the L-type amino acid transporter 1 (LAT1; SLC7A5), a critical gateway for targeted drug delivery across the blood-brain barrier and into cancer cells. While triazole substitution generally reduces LAT1 binding potency relative to natural amino acids, the structure-activity relationship data indicate that appropriate aromatic substitution (as present in phenylalanine-derived triazoles) and stereochemical integrity (L-configuration) are essential for retaining substrate activity [1]. These findings provide a quantitative framework for designing LAT1-targeted prodrugs.

LAT1 Prodrug Blood-Brain Barrier Targeted Delivery

Validated Research Applications for [1-(4-Methylphenyl)triazol-4-yl]methyl (2S)-2-Amino-3-phenylpropanoate Based on Quantitative Evidence


Enantiopure Building Block for Peptide and Peptidomimetic Conjugation via Click Chemistry

This compound serves as a valuable building block for constructing peptide conjugates and peptidomimetics using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The established synthetic protocols achieve 100% 1,4-regioselectivity and preserve chiral integrity, enabling efficient incorporation of the triazole-phenylalanine hybrid into larger molecular architectures without racemization. This is particularly advantageous for solid-phase peptide synthesis and the generation of dendrimeric cores, where stereochemical purity is non-negotiable for biological activity [1].

Scaffold for Anticancer Lead Optimization Targeting MCF7 and HepG2 Cell Lines

Based on comparative antiproliferative data showing that phenylalanine-derived triazole esters outperform other amino acid conjugates (54% inhibition vs. ≤37% for analogs at 40 µM in MCF7 cells), this compound represents an optimal starting point for medicinal chemistry campaigns targeting breast (MCF7) and liver (HepG2) cancer cell lines. The ester functionality can be systematically varied to probe structure-activity relationships governing cellular potency and metabolic stability [2].

Probe Compound for HIV-1 Capsid Protein Binding and Antiviral Screening

The demonstrated activity of 1,4-disubstituted triazole phenylalanine derivatives as HIV-1 capsid inhibitors (EC50 values ranging from 2.13 to 3.13 µM) validates this scaffold for antiviral research programs. The compound class exhibits direct binding to the CA monomer by SPR, comparable to the reference inhibitor PF-74, and can be employed as a tool compound to investigate capsid assembly and uncoating mechanisms, as well as a template for further optimization of antiviral potency [3].

LAT1-Targeted Prodrug Design for Blood-Brain Barrier Penetration

Given the established SAR for LAT1 recognition among triazole-amino acid hybrids, this compound serves as a foundational scaffold for designing brain-penetrant prodrugs. By conjugating CNS-active payloads to the triazole-phenylalanine ester framework, researchers can leverage residual LAT1 substrate activity to facilitate active transport across the blood-brain barrier. The methyl ester offers a balance of lipophilicity for passive membrane diffusion and potential intracellular hydrolysis to release the active moiety, a strategy supported by plasma stability data from related triazole prodrug systems [4].

Technical Documentation Hub

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